N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine
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Overview
Description
N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carboxyanilino group, an oxopropan-2-yl group, and an L-phenylalanine moiety, making it a subject of study in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common synthetic route includes:
Protection of Amino and Carboxyl Groups: The amino group of L-phenylalanine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl), and the carboxyl group is protected using a methyl ester.
Coupling Reaction: The protected L-phenylalanine is then coupled with 4-carboxyaniline using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenylalanine moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring in the carboxyanilino group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-D-phenylalanine: The D-isomer of the compound, which may have different biological activity.
N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-tyrosine: Similar structure but with a hydroxyl group on the aromatic ring.
N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
84041-56-5 |
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Molecular Formula |
C19H20N2O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]amino]propanoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H20N2O5/c1-12(17(22)21-15-9-7-14(8-10-15)18(23)24)20-16(19(25)26)11-13-5-3-2-4-6-13/h2-10,12,16,20H,11H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t12-,16-/m0/s1 |
InChI Key |
CBNGAZLXVVPFBB-LRDDRELGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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